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molecular formula C11H13Br2NO2 B1182265 Ethyl (3,5-dibromo-4-methylanilino)acetate

Ethyl (3,5-dibromo-4-methylanilino)acetate

Cat. No. B1182265
M. Wt: 351.038
InChI Key: NJAJCCSAJIJTNE-UHFFFAOYSA-N
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Patent
US09132120B1

Procedure details

The DNA ligase inhibitor L67 (10) was synthesized by incubation of ethyl chloroacetate with 3,5-dibromo-4-methylaniline in the presence of lithium carbonate in N-methyl-2-pyrrolidinone as the solvent at 100° C. for 16 hours to produce N-(3,5-dibromo-4-methylphenyl)glycine ethyl ester in 33% yield after recrystallization from ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[Br:8][C:9]1[CH:10]=[C:11]([CH:13]=[C:14]([Br:17])[C:15]=1[CH3:16])[NH2:12].C(=O)([O-])[O-].[Li+].[Li+]>CN1CCCC1=O>[CH2:6]([O:5][C:3](=[O:4])[CH2:2][NH:12][C:11]1[CH:10]=[C:9]([Br:8])[C:15]([CH3:16])=[C:14]([Br:17])[CH:13]=1)[CH3:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(N)C=C(C1C)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Li+].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)OC(CNC1=CC(=C(C(=C1)Br)C)Br)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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